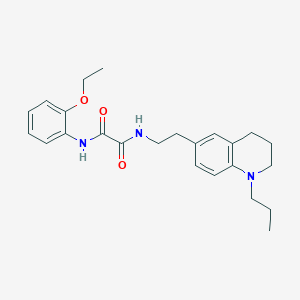

2-(2,5-dioxopyrrolidin-1-yl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

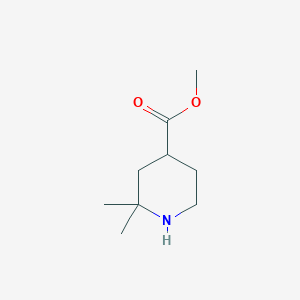

The compound “2-(2,5-dioxopyrrolidin-1-yl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide” is a complex organic molecule. It contains a pyrrolidinone ring, which is a common motif in many biologically active compounds . The compound also contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom . Thiophene rings are found in many pharmaceuticals and functional materials .

Wissenschaftliche Forschungsanwendungen

Pharmacological Characterization and Potential for Treating Depression and Addiction Disorders

A notable application in scientific research involving similar structures to 2-(2,5-dioxopyrrolidin-1-yl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide is their pharmacological characterization as opioid receptor antagonists. For example, a related compound demonstrated high affinity for κ-opioid receptors (KOR), showing potential for treating depression and addiction disorders. This compound blocked KOR and MOR agonist-induced analgesia in rats and demonstrated antidepressant-like efficacy in mouse forced-swim tests. It also attenuated the behavioral effects of stress in mouse social defeat stress assays and showed potential in treating reinstatement of extinguished cocaine-seeking behavior, highlighting the relevance of such compounds in the development of new therapeutic strategies for mental health disorders (Grimwood et al., 2011).

Heterocyclic Chemistry and Pest Control

In the realm of heterocyclic chemistry, the structural motif found in 2-(2,5-dioxopyrrolidin-1-yl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide serves as a precursor for synthesizing various heterocycles. This includes the development of compounds with significant insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis. Such research underscores the importance of these compounds in agriculture, particularly in the synthesis of novel pesticides that could offer more effective and environmentally friendly alternatives to traditional pest control methods (Fadda et al., 2017).

Synthesis of Novel Heterocyclic Compounds

Another aspect of scientific research involving compounds similar to 2-(2,5-dioxopyrrolidin-1-yl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide is their use in the synthesis of novel heterocyclic compounds. For instance, the reaction of related precursors with various reagents leads to the creation of diverse heterocyclic structures. These reactions are crucial for the discovery and development of new drugs and materials, showcasing the broad applicability of such compounds in medicinal chemistry and material science (Obydennov et al., 2017).

Antitumor Activity

Research has also explored the antitumor activity of compounds structurally related to 2-(2,5-dioxopyrrolidin-1-yl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide. These studies have led to the identification of compounds with promising inhibitory effects on various cancer cell lines. Such findings are pivotal in the search for new anticancer agents, indicating the potential of these chemical structures in the development of novel therapeutic options for cancer treatment (Albratty et al., 2017).

Eigenschaften

IUPAC Name |

2-(2,5-dioxopyrrolidin-1-yl)-N-[(1-thiophen-3-ylcyclopentyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3S/c19-13(9-18-14(20)3-4-15(18)21)17-11-16(6-1-2-7-16)12-5-8-22-10-12/h5,8,10H,1-4,6-7,9,11H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHSRCUJNUMGNDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNC(=O)CN2C(=O)CCC2=O)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl N-[(1R,3S)-3-(chlorosulfonylmethyl)cyclopentyl]carbamate](/img/structure/B2608613.png)

![2-(2,5-Dioxopyrrolidin-1-yl)-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2608618.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-(tert-butyl)benzamide](/img/structure/B2608623.png)

![N-([2,2'-bifuran]-5-ylmethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2608631.png)